molecular formula C10H10ClF3N2OS B1401727 N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide CAS No. 1311279-79-4

N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide

Cat. No. B1401727
CAS RN: 1311279-79-4
M. Wt: 298.71 g/mol
InChI Key: WWZVZYLWYWUJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide” is a chemical compound with the molecular formula C10H10ClF3N2OS and a molecular weight of 298.71 g/mol . It is intended for research use only.

Scientific Research Applications

Biological Effects and Environmental Fate of Acetamides

Biological Effects of Acetamide Derivatives : Acetamide and its derivatives, such as N,N-dimethylacetamide, have significant commercial importance. The literature has expanded over the years, enhancing our knowledge about the biological consequences of exposure to these chemicals. This includes information on their environmental toxicology, which has greatly expanded, suggesting the need for continuous study due to their varied biological responses and commercial uses (Kennedy, 2001).

Environmental Occurrence of Emerging Contaminants : Certain acetamide derivatives are recognized as emerging environmental contaminants. Studies on their occurrence, fate, and behavior in aquatic environments have highlighted the ubiquity and potential ecological impacts of these compounds. For instance, parabens, which are esters of para-hydroxybenzoic acid, are used as preservatives and have been found in surface water and sediments, indicatingtheir continuous introduction into the environment and the necessity for further research on their environmental behavior and effects (Haman et al., 2015).

Environmental Impact and Removal of Halogenated Compounds

Fate of Perfluoroalkyl Substances (PFASs) : PFASs are emerging persistent organic pollutants that are resistant to environmental degradation and bioaccumulate in human tissues. The need for identifying new compounds to replace PFASs is critical due to their systemic multiple organ toxicities and environmental persistence. This underscores the importance of further toxicological studies to assess the long-term use of fluorinated alternatives and their impact on human health and the environment (Wang et al., 2019).

Contaminant Removal Strategies : Studies on the removal and degradation of acetaminophen, a common micropollutant, have highlighted the challenges associated with monitoring, detecting, and treating such contaminants in the environment. Technologies such as advanced oxidation, membrane separation, and hybrid processes are suggested for effectively removing toxic metabolites from water and wastewater, pointing towards the necessity for advanced treatment solutions to address contamination by similar chemical compounds (Vo et al., 2019).

Safety and Hazards

This compound is not intended for human or veterinary use. It has been associated with hazard statements H302, H315, H320, and H335, indicating potential hazards upon exposure . Precautionary measures include avoiding contact with skin .

properties

IUPAC Name

N-[2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2OS/c1-6(17)15-2-3-18-9-5-7(10(12,13)14)4-8(11)16-9/h4-5H,2-3H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZVZYLWYWUJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCSC1=NC(=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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